molecular formula C11H15ClN4 B7885078 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride

Cat. No.: B7885078
M. Wt: 238.72 g/mol
InChI Key: XWTAEJHDIYKVMU-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the imidazo[1,2-a]pyrazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxidized derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms or other substituents with different groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology

In biological research, 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride can be used to study biological pathways and interactions. Its potential as a pharmacological tool makes it useful in drug discovery and development.

Medicine

The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context in which the compound is used, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidines: : These compounds share a similar heterocyclic structure and are used in various chemical and biological applications.

  • Imidazoles: : Another class of compounds with similar ring structures, often used in pharmaceuticals and materials science.

Uniqueness

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazin-8-amine hydrochloride stands out due to its specific substitution pattern and the presence of the tetrahydrobenzo group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-14-4-5-15-10-3-2-8(12)6-9(10)13-11(15)7-14;/h2-3,6H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTAEJHDIYKVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=NC3=C2C=CC(=C3)N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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